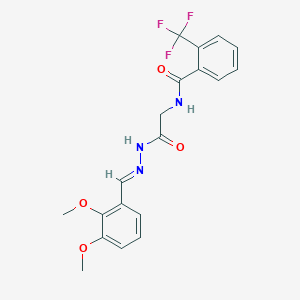

![molecular formula C20H12FN3O4 B2745770 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-01-0](/img/structure/B2745770.png)

7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

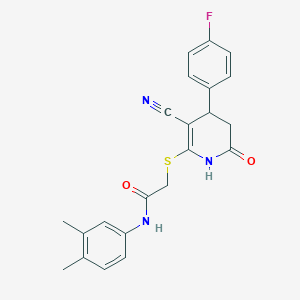

The compound is a complex organic molecule that includes a pyridin-2-yl group and a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyridin-2-yl is a basic nitrogenous heterocycle that is often used in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The pyridin-2-yl group is a six-membered ring with two double bonds and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrole rings can undergo electrophilic substitution reactions . Pyridin-2-yl groups can participate in various reactions, including coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrole is a colorless volatile liquid , while pyridin-2-yl compounds are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysical Behavior

Research on similar compounds to 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has led to the development of highly fluorescent organoboron complexes. These complexes demonstrate strong absorptions across a broad UV-Vis spectrum and show strong emission properties. Their potential utility in bioorthogonal chemistry, particularly due to their enhanced water solubility and high quantum yield in water, is noteworthy (Garre et al., 2019).

Coordination Chemistry with Metal Complexes

The compound is related to ligands that have been used in the synthesis and characterization of metal complexes, specifically with Cu(I) and Zn(II). These ligands and their complexes exhibit properties such as yellow luminescence and the ability to coordinate in various ways, impacting the formation of coordination polymers (Urdaneta et al., 2015).

Fluorescent Chemodosimeters for Cyanide Detection

Derivatives of similar compounds have been synthesized and shown to act as modulable ICT fluorophores. These compounds have potential applications as fluorescent chemodosimeters for cyanide detection, highlighting their utility in sensing and detection technologies (Orrego-Hernández et al., 2019).

Fluorination of Pyrrole Ring

Research involving the fluorination of pyrrole rings, a process related to the compound , has been explored. This process is significant in the synthesis of complex alkaloids and has applications in pharmaceutical chemistry (Troegel & Lindel, 2012).

Glycogen Synthase Kinase-3 Inhibition

Compounds structurally related to this compound have been studied as inhibitors of glycogen synthase kinase-3. These inhibitors are used in oncology trials and have been characterized for their pharmacokinetics, metabolism, and excretion in various species (Zamek-Gliszczynski et al., 2013).

Antitumor Agents

A study on pyrazoline and pyrrolidine-2,5-dione hybrids, which are structurally related to the compound of interest, revealed their potential as antitumor agents. These compounds have shown remarkable cytotoxic effects and promising antitumor efficacy in various cell lines and in vivo tumor regression studies (Tilekar et al., 2020).

Anticonvulsant Activities

Similar compounds have been evaluated for their anticonvulsant activities, demonstrating potential as new therapeutic agents for epilepsy treatment. These molecules have been shown to be more potent and less neurotoxic than some reference antiepileptic drugs (Malik et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FN3O4/c1-10-8-15(23-28-10)24-17(13-4-2-3-7-22-13)16-18(25)12-9-11(21)5-6-14(12)27-19(16)20(24)26/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZALPVAIZUZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)

![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2745702.png)

![6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B2745704.png)

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)